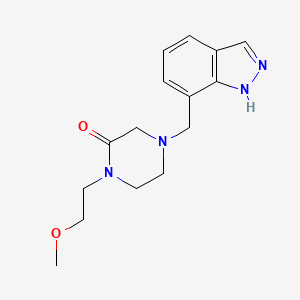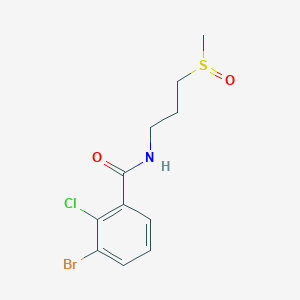
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one, also known as INDY, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. INDY is a piperazine derivative that contains an indazole moiety and a methoxyethyl group. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one is not fully understood, but it is believed to act as a serotonin receptor antagonist. Serotonin is a neurotransmitter that plays a role in various physiological processes, including mood, appetite, and sleep. By blocking the action of serotonin, this compound may affect these processes and have potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of serotonin receptor activity. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to modulate the activity of serotonin receptors, which may affect mood, appetite, and sleep.
実験室実験の利点と制限
One advantage of using 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one in lab experiments is its selective serotonin receptor antagonism, which allows for the study of the role of serotonin in various physiological processes. Another advantage is its potential use as a scaffold for the development of new compounds with different pharmacological properties. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one, including the development of new compounds based on its scaffold, the study of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action. In addition, the use of this compound in combination with other drugs may lead to synergistic effects and improve its therapeutic potential.
合成法
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one can be synthesized using different methods, including the reaction of 7-chloromethyl-1H-indazole with 1-(2-methoxyethyl)piperazine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 7-bromomethyl-1H-indazole with 1-(2-methoxyethyl)piperazine in the presence of a palladium catalyst. Both methods result in the formation of this compound as a white solid.
科学的研究の応用
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one has been studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective serotonin receptor antagonist, which can be used to study the role of serotonin in the brain. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs. In drug discovery, this compound has been used as a scaffold for the development of new compounds with different pharmacological properties.
特性
IUPAC Name |
4-(1H-indazol-7-ylmethyl)-1-(2-methoxyethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-8-7-19-6-5-18(11-14(19)20)10-13-4-2-3-12-9-16-17-15(12)13/h2-4,9H,5-8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNJCPBRWDMIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)CC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)
![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)